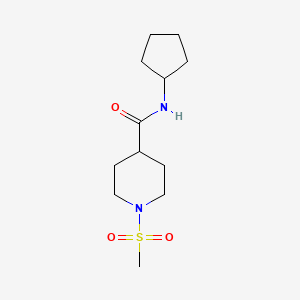
N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Dimebolin, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by a team of Russian scientists and has since been investigated for its effects on various physiological and biochemical processes.
Mechanism of Action
The exact mechanism of action of N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to involve modulation of neurotransmitter systems, including acetylcholine, serotonin, and dopamine. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects, including increasing levels of acetylcholine and dopamine in the brain, reducing oxidative stress and inflammation, and improving mitochondrial function. It has also been shown to have a protective effect on neurons and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its well-established synthesis method and known chemical properties. It has also been extensively studied in animal models, providing a wealth of data on its potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test specific hypotheses.
Future Directions
There are several potential future directions for research on N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Further studies are needed to fully understand its mechanism of action and to determine the optimal dosing and administration methods. Other potential areas of research include its use in the treatment of other neurological and psychiatric disorders, such as depression and anxiety, and its potential as an anti-inflammatory agent in other disease states.
Synthesis Methods
The synthesis of N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, starting with the reaction between 3-methylbenzaldehyde and dimethylamine to form N,N-dimethyl-3-phenylpropan-1-amine. This intermediate is then reacted with methylsulfonyl chloride to form N,N-dimethyl-N-(3-methylphenyl)-2-(methylsulfonyl)propan-1-amine. Finally, this compound is reacted with glycine to form the final product, N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Scientific Research Applications
N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential therapeutic applications in a variety of conditions, including Alzheimer's disease, Huntington's disease, and schizophrenia. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
properties
IUPAC Name |
N,N-dimethyl-2-(3-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-10-6-5-7-11(8-10)14(18(4,16)17)9-12(15)13(2)3/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUOPJSMZSGINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)N(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(3-methyl-N-methylsulfonylanilino)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-tert-butylphenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5880322.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)

![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)

![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)
![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
![benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate](/img/structure/B5880369.png)


![N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)
![2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5880404.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5880411.png)